molecular formula C17H18N4O B603247 N-(2-isobutyl-1H-benzimidazol-6-yl)nicotinamide CAS No. 1676082-70-4

N-(2-isobutyl-1H-benzimidazol-6-yl)nicotinamide

Cat. No.: B603247
CAS No.: 1676082-70-4
M. Wt: 294.35g/mol
InChI Key: VQLMIZMDWMDSNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-isobutyl-1H-benzimidazol-6-yl)nicotinamide is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-isobutyl-1H-benzimidazol-6-yl)nicotinamide typically involves the condensation of 1,2-benzenediamine with nicotinic acid or its derivatives. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride . The reaction conditions often require heating to facilitate the formation of the benzimidazole ring.

Industrial Production Methods

Industrial production of benzimidazole derivatives, including this compound, often involves large-scale synthesis using similar condensation reactions. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reactants .

Chemical Reactions Analysis

Types of Reactions

N-(2-isobutyl-1H-benzimidazol-6-yl)nicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce benzimidazole derivatives with reduced functional groups .

Scientific Research Applications

N-(2-isobutyl-1H-benzimidazol-6-yl)nicotinamide has been explored for its potential in various scientific research fields:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-isobutyl-1H-benzimidazol-6-yl)nicotinamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its isobutyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets .

Properties

CAS No.

1676082-70-4

Molecular Formula

C17H18N4O

Molecular Weight

294.35g/mol

IUPAC Name

N-[2-(2-methylpropyl)-3H-benzimidazol-5-yl]pyridine-3-carboxamide

InChI

InChI=1S/C17H18N4O/c1-11(2)8-16-20-14-6-5-13(9-15(14)21-16)19-17(22)12-4-3-7-18-10-12/h3-7,9-11H,8H2,1-2H3,(H,19,22)(H,20,21)

InChI Key

VQLMIZMDWMDSNS-UHFFFAOYSA-N

SMILES

CC(C)CC1=NC2=C(N1)C=C(C=C2)NC(=O)C3=CN=CC=C3

Origin of Product

United States

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